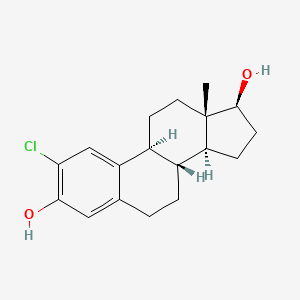

2-Chloroestradiol

描述

Structure

3D Structure

属性

CAS 编号 |

88847-87-4 |

|---|---|

分子式 |

C18H23ClO2 |

分子量 |

306.8 g/mol |

IUPAC 名称 |

(8R,9S,13S,14S,17S)-2-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23ClO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI 键 |

GCBCRGZIRHMTNJ-XSSYPUMDSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Cl)O |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Cl)O |

规范 SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Cl)O |

同义词 |

2-chloroestradiol |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Chloroestradiol

Regioselective Synthesis of 2-Chloroestradiol and its Positional Isomers

The precise placement of a chlorine atom on the aromatic A-ring of estradiol (B170435) is a significant chemical challenge due to the presence of multiple reactive sites. Regioselectivity, the control over which position the chlorine atom is introduced, is paramount for synthesizing specific isomers like this compound and 4-chloroestradiol (B1217851).

One effective and novel approach to achieving regioselective synthesis involves an organometallic intermediate. rsc.org Estradiol derivatives, such as 3-methoxyestra-1,3,5(10)-trien-17β-yl acetate, can be selectively mercuriated at the C-2 position, which is less sterically hindered. rsc.org This reaction produces a 2-chloromercurio-estradiol intermediate. This intermediate is then used as a starting material for the synthesis of 2-halogenated estrogens. rsc.org The process allows for the specific introduction of a substituent at the desired position, overcoming the challenges of direct electrophilic halogenation which can often yield a mixture of products.

The synthesis of positional isomers, such as 1-chloro- and 4-chloroestradiol, requires different strategies. The synthesis of the previously unknown 1-chloroestradiol (B1218659) was achieved through a multi-step process starting from 4-amino-estradiol 3-methyl ether. nih.gov The addition of N-chlorosuccinimide/NaI resulted in the exclusive chlorination at the 1-position, followed by deamination and demethylation to yield the final product. nih.gov

For other halogenated estradiols, electrophilic halogenation has been explored. For example, the bromination of 13α-estrone and its 3-methyl or benzyl (B1604629) ethers using reagents like N-bromosuccinimide can lead to a mixture of 2- and 4-regioisomers. nih.gov The ratio of these isomers is highly dependent on the nature of the substituent at the C-3 position. nih.gov While not a direct synthesis of this compound, this demonstrates a common method for producing A-ring halogenated steroids and highlights the challenge of achieving regioselectivity.

Development of Novel Synthetic Approaches for Halogenated Estradiols

The development of new synthetic methods is crucial for improving the efficiency, selectivity, and environmental safety of producing halogenated estradiols. Traditional methods can sometimes lack selectivity or require harsh conditions.

A significant advancement is the use of organomercury compounds as intermediates for introducing halogens onto the estrogen A-ring. rsc.org As mentioned previously, the regioselective mercuriation at the C-2 position provides a versatile starting point for synthesizing 2-substituted estrogens, including 2-halogeno derivatives. rsc.org This method offers a higher degree of control compared to direct halogenation.

Other modern synthetic techniques are being applied to steroid chemistry. Microwave-assisted synthesis has been used to produce diaryl ethers of estradiol, demonstrating the potential for this technology to accelerate reactions and improve yields in the synthesis of steroid derivatives. mdpi.com

Furthermore, advances in transition-metal-mediated reactions offer new possibilities for halogenation. acs.org For instance, methods developed for radioiodination, such as copper-catalyzed iododeboronation and nickel-mediated halogen exchange, could potentially be adapted for chlorination. acs.org These methods can offer milder reaction conditions and avoid the use of toxic reagents like the organotin compounds often used in Stille coupling, which was a previous standard for creating such carbon-halogen bonds. acs.org

Preparation of this compound Derivatives for Structure-Activity Studies

To understand how this compound interacts with biological targets like the estrogen receptor, researchers synthesize a variety of derivatives. By systematically altering the structure of the molecule and observing the effect on its binding affinity and activity, a structure-activity relationship (SAR) can be established. This knowledge is vital for designing compounds with improved potency, selectivity, or other desirable properties.

SAR studies often involve modifications at various positions on the steroid skeleton. For halogenated estradiols, this includes introducing substituents at other sites in addition to the chlorine on the A-ring. A key study involved the synthesis of 7α- and 17α-substituted derivatives of both 2- and 4-chloroestradiol to probe their receptor binding affinity. acs.org

The synthetic strategies for creating analogs are diverse. Drawing parallels from the extensively studied 2-methoxyestradiol (B1684026) (2ME2), structural modifications can be made to all four rings (A, B, C, and D) of the steroid. nih.govresearchgate.net Changes can include homologation, aromatization, and the introduction of various functional groups at the C-2 position or substituting the 17-hydroxy group with alkyl or ethynyl (B1212043) groups. nih.govresearchgate.net These modifications are designed to explore the spatial and electronic requirements of the receptor's binding pocket.

The table below summarizes examples of substitutions made to create estradiol analogs for SAR studies, based on approaches used for related compounds.

| Position of Substitution | Type of Modification | Purpose |

| C-7 | Introduction of 7α-substituents | To explore the effect of substitution on receptor binding. acs.org |

| C-17 | Substitution of the hydroxyl group with alkyl or ethynyl groups | To investigate the role of the C-17 substituent in biological activity. nih.govresearchgate.net |

| C-17 | Addition of 17α-E-vinyl groups with benzoylbenzamide derivatives | To create ligands for the estrogen receptor-alpha ligand binding domain. ojp.gov |

| A-Ring | Introduction of various substituents at C-2 | To determine the influence of different functional groups at this position. nih.govresearchgate.net |

This table is illustrative of the types of modifications made to estradiol derivatives for SAR studies.

Receptor binding assays are essential tools for quantifying the affinity of a ligand for its receptor. These assays typically require a labeled version of the ligand to detect and measure the binding. nih.govnih.gov Therefore, this compound must be derivatized to incorporate a detectable tag, such as a radioisotope or a photo-reactive group for affinity labeling.

Radiolabeling is a common technique. For example, estradiol derivatives have been labeled with fluorine-18 (B77423) ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging, which visualizes estrogen receptor distribution in vivo. mdpi.com The synthesis of these radiotracers often involves "click chemistry" or nucleophilic substitution on a precursor molecule. mdpi.com While specific examples for this compound are less common, the methodologies are directly applicable.

Affinity labeling is another important strategy. This involves creating a derivative that binds to the receptor and then forms a covalent bond, permanently labeling the receptor protein. Azido derivatives, such as 2-azidoestradiol and 4-azidoestradiol, have been synthesized for this purpose. uq.edu.au These photo-reactive compounds can be activated by UV light to form a covalent linkage with the receptor, allowing for its identification and study. uq.edu.au

The table below details derivatives created for receptor binding studies.

| Derivative Type | Example Compound | Assay Type | Purpose |

| Affinity Label | 2-Azidoestradiol | Photoaffinity Labeling | To covalently label the estrogen receptor for identification and study. uq.edu.au |

| Affinity Label | 4-Azidoestradiol | Photoaffinity Labeling | To covalently label the estrogen receptor for identification and study. uq.edu.au |

| Radiolabeled Ligand | [¹⁸F]F-Estradiol Derivative | PET Imaging / Radioligand Binding Assay | To quantify receptor levels and distribution in vivo or in vitro. mdpi.com |

| Competitive Ligand | Benzoylbenzamide derivatives of 17-E-vinyl estradiol | Competitive Binding Assay | To determine the relative binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand. ojp.gov |

This table provides examples of derivatization strategies used for studying receptor interactions of estradiol-like compounds.

Molecular Interactions and Estrogen Receptor Biology of 2 Chloroestradiol

Estrogen Receptor Binding Affinity and Selectivity Studies

The interaction of 2-chloroestradiol with estrogen receptors (ERs) has been a subject of scientific investigation to understand how halogenation of the estradiol (B170435) molecule influences its biological activity. The binding affinity and selectivity for the two main estrogen receptor subtypes, ERα and ERβ, are critical determinants of its estrogenic or antiestrogenic potential.

Interaction with Estrogen Receptor Alpha (ERα)

Studies have shown that this compound exhibits a moderate binding affinity for the uterine estrogen receptor, which is predominantly ERα. nih.gov In a competitive binding assay using [3H]estradiol as the ligand, this compound demonstrated a measurable, albeit moderate, affinity for ERα. nih.gov The introduction of a chlorine atom at the C2 position of the estradiol A-ring generally results in a compound with retained but altered receptor binding capabilities compared to the parent hormone, 17β-estradiol. researchgate.netrsc.org The precise affinity can be influenced by other substitutions on the estradiol molecule. researchgate.netrsc.org

Comparative Binding Kinetics with Endogenous Estrogens

Table 1: Comparative Binding Affinity of Selected Estrogens for the Estrogen Receptor This table is for illustrative purposes and compiles data from multiple sources. Direct comparison between studies may be limited by different experimental conditions.

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Source |

| Estradiol (E2) | ERα | 100 | nih.gov |

| 4-Chloroestradiol (B1217851) | ERα | 110 | nih.gov |

| This compound | ERα | Moderate | nih.gov |

| 10β-chloroestradien-3-one | ERα | Moderate | nih.gov |

| 4,10β-dichloroestradien-3-one | ERα | Moderate | nih.gov |

Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a conformational change in the receptor protein. bmbreports.orgnih.gov This structural rearrangement is a crucial step in the activation of the receptor, leading to its dimerization and subsequent interaction with DNA and other co-regulatory proteins to modulate gene expression. bmbreports.orgbiorxiv.org

The nature of the ligand, whether an agonist or an antagonist, determines the specific conformational state the receptor adopts. nih.gov Agonists, like 17β-estradiol, typically induce a conformation that facilitates the recruitment of coactivators. biorxiv.org This active conformation often involves the repositioning of helix 12 (H12) of the LBD, which seals the ligand-binding pocket and forms part of the activation function 2 (AF-2) surface, a key site for coactivator interaction. imrpress.com

While specific studies detailing the precise conformational changes induced by this compound are not abundant, it is expected that as an estrogenic compound with receptor binding affinity, it would induce a conformational change in ERα and ERβ. nih.govbmbreports.org The extent and nature of this change would be dependent on its specific interactions within the ligand-binding pocket and would ultimately dictate its efficacy as an agonist. Even subtle differences in ligand structure can lead to distinct receptor conformations and, consequently, different biological outcomes. nih.gov

Molecular Docking and Computational Modeling of Receptor Interactions

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding interactions between a ligand, such as this compound, and its receptor at an atomic level. biointerfaceresearch.comasianjpr.com These in silico methods help in understanding the binding modes, identifying key interacting amino acid residues, and estimating the binding affinity. plos.orgnih.gov

For estrogen receptors, molecular docking studies have been extensively used to characterize the binding of various estrogen derivatives. plos.orgmdpi.com These studies have shown that the phenolic hydroxyl group at the C3 position of the A-ring of estrogens typically forms crucial hydrogen bonds with specific amino acid residues in the ligand-binding pocket of both ERα (e.g., Glu353 and Arg394) and ERβ. plos.org The 17β-hydroxyl group on the D-ring also forms an important hydrogen bond with His524 in ERα. mdpi.com

In the case of this compound, the presence of the chlorine atom at the C2 position would introduce a significant alteration in the electronic and steric landscape of the A-ring. Computational models would predict how this substitution affects the orientation of the molecule within the binding pocket and its interactions with surrounding amino acid residues. The chlorine atom could potentially form halogen bonds or other non-covalent interactions with the receptor, which could either enhance or diminish its binding affinity compared to the parent estradiol molecule. plos.org Such modeling studies are crucial for elucidating the structure-activity relationships of halogenated estrogens and for the rational design of novel estrogen receptor modulators. biointerfaceresearch.com

Interactions with Other Nuclear Receptors and Co-regulators

The biological activity of this compound is not solely determined by its binding to estrogen receptors but also by the subsequent recruitment of co-regulator proteins. Nuclear receptor co-regulators, which include coactivators and corepressors, are essential for the transcriptional regulation mediated by nuclear receptors. nih.govmdpi.com

Upon ligand binding and conformational change, the estrogen receptor recruits a complex of coactivator proteins to the promoter regions of target genes, which then facilitates the initiation of transcription. imrpress.com Conversely, antagonist-bound or in some cases, unbound, receptors can recruit corepressors, leading to transcriptional repression. imrpress.com The specific set of co-regulators recruited by the this compound-ER complex would determine the ultimate physiological response.

Furthermore, the potential for this compound to interact with other nuclear receptors is a consideration. While it is designed as an estrogenic compound, cross-reactivity with other steroid hormone receptors, such as the androgen receptor or progesterone (B1679170) receptor, can occur, although this is generally less likely for estrogens. nih.gov Some studies have explored the binding of chlorinated estrogen derivatives to other receptors, with one study noting that 10β-chloroestradien-3-one had very low affinity for the androgen receptor. nih.gov The specificity of this compound for estrogen receptors over other nuclear receptors would be a critical aspect of its pharmacological profile. The broader landscape of nuclear receptor signaling involves a complex network of interactions, and understanding the place of this compound within this network is essential for a complete picture of its biological actions. fusion-conferences.com

Structure Activity Relationships Sar of 2 Chloroestradiol Analogs

Influence of Halogenation at C-2 Position on Estrogenic Activity

The introduction of a halogen atom at the C-2 position of the estradiol (B170435) A-ring has a notable impact on its affinity for the estrogen receptor. Generally, halogenation at this position tends to decrease the binding affinity compared to the parent estradiol molecule. The degree of this reduction is influenced by the nature of the halogen.

Studies comparing 2-substituted estradiol analogs have shown that the size and electronegativity of the halogen are critical factors. For instance, 2-chloroestradiol displays a specific relative binding affinity (RBA) for the estrogen receptor, which differs from other halogenated counterparts like 2-bromoestradiol or 2-fluoroestradiol. Research indicates that halogenated derivatives of β-estradiol often retain little estrogenic activity. researchgate.net

A study on the synthesis and receptor binding affinity of various chloro-substituted estradiol derivatives provides specific data on their interaction with calf uterine estrogen receptors. The findings from this research highlight the quantitative impact of C-2 chlorination on receptor binding.

Data sourced from studies on the relative binding affinities of various estrogenic compounds for the estrogen receptor.

The data consistently show that the presence of a chlorine atom at the C-2 position diminishes the molecule's ability to bind to the estrogen receptor when compared to estradiol. This reduction in affinity is a key aspect of the SAR for this class of compounds.

Impact of Substituents at Other Positions on Receptor Binding

The binding affinity of this compound can be further modulated by the introduction of substituents at other positions on the steroid nucleus. Positions such as 7α and 17α are of particular interest, as modifications here can significantly alter the interaction with the estrogen receptor.

Research into 7α- and 17α-substituted this compound derivatives has provided valuable insights into these effects. rsc.org For example, the addition of a bulky group at the 7α position can either enhance or decrease binding depending on the nature of the substituent and its ability to interact with specific residues in the receptor's ligand-binding pocket. Similarly, modifications at the 17α position, often involving the addition of ethinyl or other alkyl groups, also lead to changes in binding affinity. nih.gov

Data from Ali, H., et al. (1992) on substituted 2- and 4-chloroestradiol (B1217851) derivatives. rsc.org

Steric and Electronic Factors Governing Ligand-Receptor Recognition

The recognition and binding of this compound to the estrogen receptor are governed by a combination of steric and electronic factors. The fundamental interactions for estradiol itself involve hydrogen bonds formed by the 3-hydroxyl and 17β-hydroxyl groups with specific amino acid residues (such as Glu353, Arg394, and His524) in the receptor's binding pocket, as well as hydrophobic interactions between the steroid's nonpolar core and the hydrophobic residues lining the pocket. nih.govuthscsa.edu

The introduction of a chlorine atom at the C-2 position introduces several new factors:

Steric Hindrance : The chlorine atom has a larger van der Waals radius than a hydrogen atom. This increased bulk at the C-2 position can cause steric clashes with amino acid residues in the binding pocket, potentially preventing the optimal alignment of the ligand required for high-affinity binding.

Electronic Effects : Chlorine is an electronegative, electron-withdrawing atom. This property alters the electron density distribution of the phenolic A-ring. This change in the electronic character of the A-ring can affect the strength of the crucial hydrogen bond between the 3-hydroxyl group and its acceptor amino acid in the receptor. nih.gov Furthermore, there is a possibility of halogen bonding, a non-covalent interaction between the halogen atom and an electron-rich atom in the receptor, which could influence the binding orientation and affinity. nih.govscience.gov

Computational Approaches to SAR Prediction

In recent years, computational methods have become invaluable tools for predicting and rationalizing the structure-activity relationships of estrogen receptor ligands, including this compound analogs. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely used. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For halogenated estrogens, QSAR studies can identify key molecular descriptors (e.g., steric parameters, electronic properties, hydrophobicity) that are predictive of estrogen receptor binding affinity. tandfonline.com These models can then be used to rapidly screen virtual libraries of novel this compound analogs to prioritize candidates for synthesis and biological testing. nih.govresearchgate.net

Molecular Docking : This computational technique simulates the interaction between a ligand and its receptor at the molecular level. nih.gov Docking studies can predict the preferred binding orientation (pose) of this compound within the ER's ligand-binding pocket. researchgate.net These simulations help visualize the specific steric and electronic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov For halogenated compounds, docking can be particularly useful in understanding how the substituent influences the binding mode compared to the parent hormone and can help explain differences in activity among analogs with different halogen substitutions. tandfonline.com

These in silico approaches provide a deeper understanding of the SAR of this compound analogs, guiding the rational design of new compounds with desired estrogenic or anti-estrogenic profiles. nih.gov

Cellular and Subcellular Mechanisms of Action of 2 Chloroestradiol

Modulation of Gene Expression Pathways

General estrogen signaling involves both genomic and non-genomic pathways. nih.govnih.gov Genomic actions are typically mediated by estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. nih.govfrontiersin.org Upon hormone binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. nih.govnih.govnih.gov

Estrogen Response Element (ERE)-Mediated Transcription

The classical mechanism of estrogen action involves the direct binding of the estrogen-receptor complex to EREs, which are characterized by a consensus sequence (GGTCAnnnTGACC). nih.govnih.gov This interaction initiates the recruitment of co-regulator proteins and the transcriptional machinery to regulate the expression of estrogen-responsive genes. nih.gov However, no studies were found that specifically document the binding affinity or transcriptional activity of the 2-Chloroestradiol-ER complex at ERE sites.

Non-Genomic Signaling Mechanisms

Non-genomic estrogen signaling involves rapid, non-transcriptional actions initiated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm. nih.govnih.gov These actions often involve the activation of various protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositol 3-kinase (PI3K) pathways, leading to downstream cellular effects. nih.govdrugbank.com Research on related compounds like 2-methoxyestradiol (B1684026) has explored these pathways, but specific data on how this compound engages non-genomic signaling is absent from the search results. drugbank.com

Effects on Cell Cycle Progression in Research Cell Lines

Studies on other estradiol (B170435) derivatives, such as 2-methoxyestradiol, have shown significant effects on cell cycle progression, often causing arrest at the G2/M phase. nih.govnih.gov For instance, 2-methoxyestradiol has been observed to inhibit the growth of various cancer cell lines by disrupting microtubule formation and blocking cells in mitosis. nih.govresearchgate.net However, there is no available data from the search results describing the effects of this compound on cell cycle progression in any research cell line.

Investigation of Cellular Proliferation and Apoptosis in Vitro Models

The modulation of cellular proliferation and apoptosis is a key area of research for estrogenic compounds. 2-methoxyestradiol, for example, is known to inhibit proliferation and induce apoptosis in a variety of tumor cell lines, often independent of estrogen receptor expression. nih.govnih.govnih.govmdpi.com These effects are linked to its antimitotic activity and induction of apoptotic pathways. nih.govresearchgate.net Specific investigations into the pro- or anti-proliferative and apoptotic effects of this compound in in vitro models were not found.

Protein-Protein Interactions and Signaling Cascade Modulation

The biological activity of estrogens is mediated through a complex network of protein-protein interactions. nih.govnih.gov Upon ligand binding, estrogen receptors undergo conformational changes that facilitate interactions with co-activator or co-repressor proteins, which in turn modulate the transcription of target genes. nih.gov Furthermore, non-genomic signaling activates various kinases and downstream effectors. researchgate.net The specific protein interactome and the modulation of signaling cascades following this compound binding to its potential targets have not been characterized in the available literature.

Subcellular Localization and Dynamics of Estrogen Receptors upon this compound Binding

Estrogen receptors are found in various subcellular compartments, including the nucleus, cytoplasm, and at the plasma membrane. nih.govnih.govresearchgate.net Ligand binding can influence the dynamic distribution of these receptors. For example, classical activation involves the translocation of cytoplasmic receptors to the nucleus. nih.govyoutube.com The specific effects of this compound on the subcellular localization and trafficking dynamics of ERα and ERβ have not been documented.

Influence on Metabolic Pathways in Cellular Systems

Extensive searches of publicly available scientific literature did not yield specific research findings on the direct influence of this compound on metabolic pathways in cellular systems. While studies on other halogenated estrogens and related compounds exist, the precise effects of the chlorine substitution at the C2 position of the estradiol molecule on cellular energy metabolism, such as glycolysis or lipid metabolism, have not been detailed in the reviewed literature.

One study noted that the presence of a chlorine atom at the 2- or 4-position of 17β-Estradiol may inhibit the metabolic activation of the estrogen. mdpi.com This suggests a potential alteration in its metabolism compared to the parent hormone, which could indirectly influence cellular metabolic processes. However, the study did not provide specific data on the downstream effects on metabolic pathways. mdpi.com

Similarly, while research on other halogenated estrogens, such as 2-fluoroestradiol, has shown effects on lipid metabolism, these findings cannot be directly extrapolated to this compound due to the differing electronegativity and size of the halogen substituents, which can significantly alter the biological activity of the molecule.

Therefore, there is currently a lack of specific data to populate a detailed account or data tables regarding the influence of this compound on metabolic pathways in cellular systems.

Preclinical Investigations of 2 Chloroestradiol in Research Models

In Vitro Cellular Model Systems for Mechanistic Research

In vitro models are indispensable for the initial characterization of a compound's activity at the cellular and molecular level. They offer a controlled environment to dissect specific biological pathways without the complexities of a whole organism.

The choice of cell lines for studying a compound with suspected hormonal activity is critical and is guided by the expression of relevant receptors. For an estrogen-like compound, the primary targets for investigation are hormone-responsive cell lines that endogenously express estrogen receptors (ER).

The MCF-7 human breast cancer cell line is a paramount model in this context. karmanos.org First established in 1973 from a pleural effusion of a patient with metastatic breast cancer, MCF-7 cells have been instrumental in endocrine therapy research. karmanos.org Their utility stems from the maintained expression of key mammary epithelium characteristics, most notably the estrogen receptor alpha (ERα). culturecollections.org.uk This makes the MCF-7 line an appropriate and widely used in vitro system to study ER-positive breast cancer and to characterize the response to estrogenic and antiestrogenic compounds. karmanos.org The cells also express progesterone (B1679170), androgen, and glucocorticoid receptors, making them a valuable and complex tool for endocrine research. culturecollections.org.uk

When conducting studies on estrogenic activity, it is also crucial to consider the culture conditions. For instance, phenol (B47542) red, a common pH indicator in cell culture media, is a weak estrogen and can interfere with hormone-related studies by binding to estrogen receptors. culturecollections.org.uk Therefore, studies investigating compounds like 2-Chloroestradiol often utilize phenol-red-free media to ensure that the observed effects are attributable solely to the compound . culturecollections.org.uk Due to the inherent genetic instability of the MCF-7 line over time, it is also standard practice to work from a defined, frozen stock to ensure reproducibility of results. culturecollections.org.uk

Other hormone-responsive cell lines, such as T47D, which also expresses estrogen receptors, are often used in conjunction with MCF-7 to provide a more comprehensive understanding of a compound's activity across different cellular backgrounds.

Table 1: Characteristics of a Representative Hormone-Responsive Cell Line

| Characteristic | Description | Relevance for this compound Research |

| Cell Line | MCF-7 | A primary in vitro model for ER-positive breast cancer. karmanos.org |

| Origin | Human Breast Adenocarcinoma (Pleural Effusion) | Provides a human-relevant context for cancer research. karmanos.org |

| Morphology | Epithelial-like | Maintains characteristics of mammary epithelium. culturecollections.org.uk |

| Receptor Status | ERα Positive, PR Positive | Essential for studying compounds that act via the estrogen receptor. culturecollections.org.uk |

| Growth Response | Proliferation is stimulated by estrogens and inhibited by anti-estrogens. | Allows for functional assessment of estrogenic or anti-estrogenic activity. karmanos.org |

To quantify the interaction of this compound with its target and its effect on cellular function, a variety of standardized assays are employed.

Competitive Binding Assays: This is a primary method to determine how strongly a compound binds to a specific receptor. The assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]estradiol) from the estrogen receptor. The results are often expressed as a Relative Binding Affinity (RBA) compared to the natural hormone, 17β-estradiol, which is assigned an RBA of 100%. Research has shown that this compound possesses a moderate binding affinity for the uterine estrogen receptor. researchgate.net This indicates a direct interaction with the receptor, though weaker than that of the primary endogenous estrogen.

Cell Proliferation Assays: These assays measure the effect of a compound on cell growth. In hormone-responsive cells like MCF-7, estrogens stimulate proliferation. mdpi.com By treating the cells with varying concentrations of this compound, researchers can determine if it promotes or inhibits growth, thus characterizing it as an agonist or antagonist.

Reporter Gene Assays: These assays are used to measure the transcriptional activity of the estrogen receptor. Cells are engineered with a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). When an estrogenic compound activates the ER, the receptor binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal (e.g., light). This provides a quantitative measure of the compound's ability to induce gene expression via the ER pathway.

Table 2: Illustrative Framework for Assessing Cellular Response to Estrogenic Compounds

| Assay Type | Principle | Endpoint Measured | Example Interpretation for this compound |

| Competitive Receptor Binding | Measures displacement of a radiolabeled estrogen from the ER. | Relative Binding Affinity (RBA). | Found to have moderate binding affinity. researchgate.net |

| Cell Proliferation (e.g., MTT Assay) | Measures metabolic activity as an indicator of cell viability and growth. | Change in cell number/viability. | Would determine if the compound is mitogenic (promotes growth). |

| ERE-Reporter Gene Assay | Measures the activation of transcription from an Estrogen Response Element. | Reporter protein activity (e.g., luminescence). | Quantifies the ability to act as a transcriptional activator via the ER. |

In Vivo Animal Model Studies for Mechanistic Understanding

Following in vitro characterization, in vivo studies using animal models are essential to understand a compound's effects within a complex biological system, including its metabolism, distribution, and influence on organ physiology.

The gold standard in vivo screening test for estrogenic properties is the uterotrophic bioassay in rodents. oecd.orgoecd.org This assay is highly sensitive and specific for detecting compounds that act as estrogen receptor agonists. It relies on the measurable increase in the weight of the uterus (uterotrophic response) following exposure to an estrogenic substance. oecd.org

The assay uses female rodents in one of two hormonal states to ensure low endogenous estrogen levels, thereby maximizing sensitivity to external estrogenic compounds:

The Immature Female Model: Post-weaning, pre-pubertal female rats (e.g., 21-22 days old) have a non-functional hypothalamic-pituitary-ovarian axis and an undeveloped uterus. nih.gov

The Ovariectomized Adult Model: Adult female rats are surgically ovariectomized (OVX) and allowed sufficient time for the uterus to regress (atrophy) due to the removal of the primary source of endogenous estrogens. mdpi.com

In a typical protocol, the test compound, such as this compound, is administered daily for a short period (e.g., three consecutive days). oecd.org Approximately 24 hours after the final dose, the animals are necropsied, and the uterus is excised and weighed (both wet and blotted weight). A statistically significant increase in uterine weight in the treated groups compared to a vehicle control group indicates a positive estrogenic response. oecd.org

The physiological effects of a hormone are determined by the distribution of its receptors in various tissues. nih.gov Estrogen receptors are found not only in primary reproductive organs like the uterus and mammary glands but also in the brain, bone, and cardiovascular system. A compound's binding affinity and intrinsic activity at these sites can lead to tissue-specific responses.

Investigating these responses involves several approaches:

Biodistribution Studies: These studies typically use a radiolabeled version of the compound to track its uptake and accumulation in different organs and tissues over time. This helps to identify potential target tissues beyond the uterus.

Histological Analysis: Tissues collected from animals in studies like the uterotrophic assay can be examined microscopically to assess cellular changes, such as an increase in the height of the uterine epithelium or proliferation of mammary gland cells.

Gene and Protein Expression Analysis: Modern molecular techniques can be applied to tissue samples to measure changes in the expression of known estrogen-responsive genes or proteins. For example, proteomics can identify specific proteins that are up- or down-regulated in the uterus following exposure to an estrogenic compound, providing molecular-level data to complement the organ weight measurements. mdpi.com

The finding that this compound binds to the uterine estrogen receptor suggests it would elicit responses in the uterus and other ER-positive tissues. researchgate.net The magnitude of these responses would be related to its binding affinity, the local concentration achieved in the tissue, and its specific activity at the receptor.

The use of animals in scientific research is governed by strict ethical principles and regulations to ensure their welfare. All research protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. pharmaron.combiocytogen.com The guiding principles for the ethical use of animals are widely known as the "3Rs":

Replacement: Using non-animal methods whenever possible. This includes computer modeling (in silico) and the in vitro cellular assays described previously. Animal studies are only pursued when essential questions cannot be answered otherwise.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid and statistically significant data. Study designs are carefully planned to maximize the information obtained from each animal.

Refinement: Modifying experimental procedures and animal husbandry practices to minimize any potential pain, suffering, or distress. This includes the use of appropriate anesthesia and analgesics for any surgical procedures (like ovariectomy), as well as providing proper housing and care.

For hormonal studies like the uterotrophic assay, refinement involves careful handling of the animals and ensuring that procedures are performed by trained personnel to minimize stress, which can itself affect hormonal systems. pharmaron.com The scientific justification for the research must be strong, with a reasonable expectation that the study will provide significant new knowledge. biocytogen.com

Advanced Analytical Methodologies for 2 Chloroestradiol Research

Chromatographic Techniques for Separation and Quantificationnih.govlibretexts.orgpharmaron.comsigmaaldrich.comsavemyexams.com

Chromatography is a fundamental technique for separating complex mixtures into their individual components. In the context of 2-chloroestradiol research, several chromatographic methods are routinely used.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of estrogens and their metabolites, including this compound. nih.govnih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. globalresearchonline.net For catechol estrogens, which are often labile, HPLC coupled with electrochemical detection (HPLC-ECD) provides a sensitive method for identification and quantification. nih.gov

A typical HPLC setup for analyzing catechol estrogens might involve a C18 Bondapak cartridge and an isocratic mobile phase. nih.gov The use of a diode-array detector (DAD) in HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of separated compounds. measurlabs.com The speed and reliability of HPLC make it a preferred method for screening and routine analysis. nih.gov

Table 1: Example HPLC Conditions for Catechol Estrogen Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Bondapak cartridge nih.gov |

| Mobile Phase | Isocratic mixture of ammonium (B1175870) phosphate (B84403) (pH 3.0) and acetonitrile (B52724) (30-70%) nih.gov |

| Detection | Electrochemical Detection (ECD) nih.gov or Diode-Array Detection (DAD) measurlabs.com |

| Application | Quantification of catechol estrogens and their O-methylated metabolites in biological samples. nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. measurlabs.com However, estrogens like this compound are not inherently volatile enough for direct GC analysis due to their polar hydroxyl groups. eiu.edu Therefore, a crucial step in GC analysis of these compounds is derivatization. eiu.edumdpi.com This process converts the polar functional groups into less polar, more volatile derivatives, typically by silylation. mdpi.comrsc.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to create trimethylsilyl (B98337) (TMS) derivatives of the estrogens, which are more thermally stable and suitable for GC analysis. rsc.orgresearchgate.net

The use of a halogen-specific detector (XSD) in GC can provide high selectivity for halogenated compounds like this compound, resulting in cleaner chromatograms with reduced background noise. nih.gov

Table 2: Typical Derivatization and GC Conditions for Estrogen Analysis

| Step | Agent/Condition | Purpose |

|---|---|---|

| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) rsc.orgresearchgate.net | To increase volatility and thermal stability of the estrogen for GC analysis. eiu.edursc.org |

| GC Column | Varies, often a high-performance capillary column (e.g., HP-VOC) chromatographyonline.com | To separate the derivatized compounds based on their boiling points and interactions with the stationary phase. measurlabs.com |

| Detector | Flame Ionization Detector (FID) eiu.edu or Mass Spectrometer (MS) researchgate.netchromatographyonline.com | To detect and quantify the separated compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. libretexts.orgupdatepublishing.comumich.edu In the synthesis of this compound, TLC can be used to quickly determine the presence of starting materials, intermediates, and the final product. youtube.comrochester.edu

The separation on a TLC plate is based on the differential affinity of the compounds for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). updatepublishing.comumich.edu By comparing the retention factor (Rf) values of the spots on the plate with those of known standards, a chemist can track the conversion of reactants to products. libretexts.orgyoutube.com Visualization of the separated spots can be achieved under UV light or by staining with a suitable reagent. updatepublishing.commdpi.com

Table 3: Application of TLC in Chemical Synthesis

| Application | Description |

|---|---|

| Reaction Monitoring | Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals to observe the disappearance of reactant spots and the appearance of product spots. youtube.com |

| Purity Assessment | A single spot for the purified compound suggests a high degree of purity, while multiple spots indicate the presence of impurities. umich.edu |

| Solvent System Selection | TLC is used to find an appropriate solvent system (mobile phase) for larger-scale column chromatography purification. umich.edu |

Mass Spectrometry (MS) for Identification and Structural Elucidationmeasurlabs.comcreative-proteomics.combioanalysis-zone.comfrontiersin.orglibretexts.orgmdpi.com

Mass Spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing information about the mass-to-charge ratio of ions. nih.gov This technique is crucial for the identification and structural elucidation of compounds like this compound and its metabolites.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing complex biological samples. creative-proteomics.com This technique is particularly valuable for metabolite profiling, which involves the comprehensive analysis of all metabolites in a biological system. pharmaron.comnih.govmdpi.com In the context of this compound, LC-MS/MS can be used to identify and quantify its various metabolites in matrices such as plasma and urine. nih.govnih.gov

The first stage of mass spectrometry (MS1) separates the ions based on their mass-to-charge ratio. Specific ions of interest can then be selected and fragmented, and the resulting fragment ions are analyzed in the second stage of mass spectrometry (MS2). creative-proteomics.com This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is considered the gold standard for quantitative analysis. nih.gov Derivatization is sometimes employed to enhance the sensitivity of detection for certain estrogens and their metabolites. nih.govnoaa.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. savemyexams.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. bioanalysis-zone.comresearchgate.net For this compound and its metabolites, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve ions with very small mass differences. researchgate.netmdpi.com This capability is essential for differentiating between various estrogen metabolites that may have very similar masses. frontiersin.org The high mass accuracy provided by HRMS is critical for the confident identification of novel metabolites. frontiersin.org

Table 4: Comparison of Mass Spectrometry Techniques

| Technique | Principle | Primary Application in this compound Research |

|---|---|---|

| LC-MS/MS | Combines the separation power of LC with two stages of mass analysis for high sensitivity and specificity. creative-proteomics.com | Quantitative analysis and profiling of known and expected metabolites of this compound in biological fluids. nih.govnih.gov |

| HRMS | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental composition. savemyexams.comresearchgate.net | Accurate mass determination for the unambiguous identification of this compound and its novel or unexpected metabolites. frontiersin.org |

Tandem Mass Spectrometry (MS/MS) for Structural Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of molecules by measuring their mass-to-charge ratio (m/z). rsc.org The process involves multiple stages of mass analysis, typically within the same instrument. nih.gov It is frequently coupled with a separation technique like liquid chromatography (LC) to analyze complex mixtures. researchgate.net

In a typical LC-MS/MS analysis of this compound, the compound would first be ionized, commonly using a soft ionization technique like electrospray ionization (ESI), to form precursor ions (also known as parent ions). researchgate.net These precursor ions, which correspond to the protonated or deprotonated molecule of this compound, are then selected in the first mass analyzer. nih.gov

The selected precursor ions are subsequently directed into a collision cell, where they are fragmented through collision-induced dissociation (CID) with an inert gas. rsc.orgnih.gov This fragmentation breaks the molecule at its most labile bonds, generating a series of characteristic product ions (or fragment ions). The second mass analyzer then separates and detects these product ions, producing a product ion spectrum. rsc.org This spectrum serves as a structural fingerprint, allowing for the unambiguous identification of the compound and characterization of its chemical structure. nih.govnih.gov For regulatory analysis of chemical contaminants, monitoring multiple ion transitions enhances the reliability of identification and reduces the rate of false negatives. researchgate.net

Table 1: Illustrative MS/MS Data for Structural Characterization of this compound This table demonstrates the type of data generated from an MS/MS experiment for the purpose of structural analysis. The specific fragments and their relative intensities would be determined experimentally.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Collision Energy (eV) |

|---|---|---|---|

| [M+H]⁺ or [M-H]⁻ | Fragment 1 | Loss of specific functional groups (e.g., H₂O) | Variable |

| [M+H]⁺ or [M-H]⁻ | Fragment 2 | Cleavage of the steroid ring system | Variable |

| [M+H]⁺ or [M-H]⁻ | Fragment 3 | Loss of the chloro-substituent | Variable |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance for Structural Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the definitive structural characterization of organic molecules, including this compound. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit unique resonance frequencies when placed in a strong magnetic field. These frequencies are highly sensitive to the local electronic environment, providing detailed information about molecular structure and connectivity.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting or multiplicity). For this compound, ¹H NMR would be used to confirm the positions of protons on the steroid skeleton and the aromatic ring, including the specific substitution pattern.

¹³C NMR Spectroscopy : Carbon-13 NMR provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and the presence of key functional groups (e.g., C-Cl, C-OH, aromatic carbons).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to resolve complex spectra and establish definitive connections between protons and carbons, confirming the complete structural assignment of this compound.

Table 2: Representative NMR Data for Structural Characterization of this compound This table illustrates the expected data from ¹H and ¹³C NMR analyses. The exact chemical shifts (δ) and coupling constants (J) are dependent on experimental conditions such as the solvent and are determined empirically.

| ¹H NMR Data | |||

|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | ~6.5-7.5 | s, d | 1H, 1H |

| Aliphatic H (Steroid Core) | ~1.0-3.0 | m, t, d, q | Variable |

| C18-CH₃ | ~0.7-1.0 | s | 3H |

| ¹³C NMR Data | |||

| Position | Chemical Shift (δ, ppm) | ||

| Aromatic C-Cl (C2) | ~120-130 | ||

| Aromatic C-OH (C3) | ~150-160 | ||

| Steroid Core C | ~20-60 | ||

| C18-CH₃ | ~10-20 |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered a gold standard for quantifying the affinity of a compound for a specific receptor. These assays are highly sensitive and robust, providing critical data for understanding the biological activity of molecules like this compound. The primary types of radioligand binding assays are saturation and competition assays.

In the context of this compound, a competitive binding assay is typically used to determine its relative binding affinity (RBA) or inhibition constant (Ki) for the estrogen receptor (ER). This method involves incubating a fixed concentration of a radiolabeled ligand that is known to bind the receptor (e.g., [³H]estradiol) with a preparation of the receptor (e.g., from rat uterine tissue) in the presence of varying concentrations of the unlabeled test compound (this compound).

The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value), its affinity for the receptor can be calculated. Research findings indicate that this compound exhibits a moderate binding affinity for the uterine estrogen receptor. In comparison, 4-Chloroestradiol (B1217851) shows a high binding affinity, approximately 110% of that of estradiol (B170435) itself. This demonstrates that the position of the chlorine atom on the aromatic ring significantly influences the compound's ability to bind to the estrogen receptor.

Table 3: Research Findings on the Relative Binding Affinity of Chloroestradiols for the Estrogen Receptor

| Compound | Relative Binding Affinity (RBA) for Estrogen Receptor | Source |

|---|---|---|

| Estradiol | 100% (Reference) | |

| This compound | Moderate | |

| 4-Chloroestradiol | High (~110% of Estradiol) |

Comparative Academic Perspectives on 2 Chloroestradiol

Comparison with Endogenous Estrogens (e.g., Estradiol (B170435), Estrone)

2-Chloroestradiol, a synthetic chlorinated derivative of estradiol, exhibits distinct biochemical and physiological properties when compared to the primary endogenous estrogens, estradiol (E2) and estrone (B1671321) (E1). These differences are rooted in their molecular structure, which influences their binding affinity for estrogen receptors (ERs), and their subsequent biological activity.

Endogenous estrogens, primarily 17β-estradiol, estrone, and estriol, are synthesized from cholesterol and play a crucial role in the development and regulation of the female reproductive system and other physiological processes. wikipedia.orgwikipedia.org Estradiol is the most potent and prevalent estrogen during a woman's reproductive years, while estrone, a weaker estrogen, becomes the predominant form after menopause. wikipedia.orgclevelandclinic.org Estrone can be converted to estradiol, serving as a precursor or metabolic intermediate. wikipedia.orgebi.ac.uk

The introduction of a chlorine atom at the C2 position of the estradiol molecule, creating this compound, alters its interaction with estrogen receptors. While estradiol binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), studies have shown that this compound has a moderate binding affinity for the uterine estrogen receptor. nih.govwikipedia.org In one competitive binding assay, 4-chloroestradiol (B1217851) demonstrated a binding affinity 110% of that of estradiol, highlighting how the position of the halogen atom can significantly impact receptor interaction. nih.gov

The biological potency of estrogens is directly related to their receptor binding affinity. Estradiol is approximately 10 times more potent than estrone when administered via subcutaneous injection in mice. wikipedia.orgwikipedia.org The relative binding affinities of estrone for human ERα and ERβ are about 4.0% and 3.5% of estradiol's, respectively. wikipedia.org The reduced binding affinity of this compound compared to estradiol suggests a potentially lower estrogenic potency, though its specific in vivo effects can be complex and tissue-dependent.

The metabolism of endogenous estrogens primarily occurs in the liver, where they undergo hydroxylation and conjugation. ebi.ac.uktestcatalog.org The metabolism of this compound is less characterized but is expected to be influenced by the presence of the chlorine atom, potentially leading to different metabolic pathways and byproducts compared to estradiol and estrone.

| Property | This compound | Estradiol (E2) | Estrone (E1) |

|---|---|---|---|

| Source | Synthetic | Endogenous (primarily ovaries and testes) testcatalog.org | Endogenous (primarily from peripheral conversion of androstenedione) testcatalog.orgdrugbank.com |

| Potency | Moderate (relative to estradiol) | High (most potent endogenous estrogen) wikipedia.org | Weak (less potent than estradiol) wikipedia.org |

| Receptor Binding Affinity (ERα) | Moderate nih.gov | High wikipedia.org | Low (approx. 4.0% of estradiol) wikipedia.org |

| Receptor Binding Affinity (ERβ) | Data not extensively available | High wikipedia.org | Low (approx. 3.5% of estradiol) wikipedia.org |

| Primary Role | Research compound | Primary female sex hormone during reproductive years wikipedia.org | Precursor to estradiol; predominant estrogen post-menopause wikipedia.orgclevelandclinic.org |

Differentiation from Other Halogenated Steroids and Xenoestrogens

This compound belongs to the broader class of halogenated steroids, which are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in their molecular structure. The position and nature of the halogen atom significantly influence the steroid's potency and potential side effects. jddonline.comnih.gov For instance, halogenation at the C6 or C9 positions of corticosteroids is known to increase their potency. ijdvl.com In the case of estrogens, the introduction of chlorine at different positions on the steroid ring results in varied binding affinities for the estrogen receptor. nih.gov For example, 4-chloroestradiol exhibits a higher binding affinity for the uterine estrogen receptor than this compound. nih.gov

Xenoestrogens are a diverse group of foreign compounds that mimic the effects of endogenous estrogens. wikipedia.org They can be naturally occurring (phytoestrogens from plants and mycoestrogens from fungi) or synthetic (industrial chemicals like PCBs, BPA, and phthalates). wikipedia.orgmdpi.com Xenoestrogens can disrupt the endocrine system by binding to estrogen receptors and either activating or blocking the normal hormonal response. wikipedia.orgmdpi.com

While this compound is a synthetic estrogen, it differs from many environmental xenoestrogens in its direct structural relationship to the natural hormone estradiol. Many xenoestrogens, such as bisphenol A (BPA), have chemical structures that are not steroidal but can still interact with the estrogen receptor. wikipedia.org The mechanism of action of xenoestrogens can be complex; they may act as full or partial agonists or antagonists at estrogen receptors, and their effects can be tissue-specific. mdpi.comimrpress.com Some xenoestrogens, like certain polychlorinated biphenyls (PCBs), have shown relative binding affinities for ERα and ERβ ranging from less than 0.01 to 7.2 percent of estradiol. nih.gov

The key distinction lies in the origin and structural similarity to endogenous estrogens. This compound is a direct, synthetically modified version of a natural hormone, whereas many xenoestrogens are incidental endocrine disruptors with varied chemical structures.

| Characteristic | This compound | Other Halogenated Steroids (e.g., Halogenated Corticosteroids) | Xenoestrogens (e.g., BPA, PCBs) |

|---|---|---|---|

| Origin | Synthetic | Synthetic | Synthetic or Natural (Phytoestrogens, Mycoestrogens) wikipedia.org |

| Core Structure | Steroidal (Estrane) | Steroidal (e.g., Pregnane for corticosteroids) | Varied, often non-steroidal wikipedia.org |

| Primary Target Receptor | Estrogen Receptors (ERα, ERβ) nih.gov | Varies (e.g., Glucocorticoid Receptor) | Primarily Estrogen Receptors, but can interact with other receptors mdpi.comimrpress.com |

| Mechanism of Action | Primarily through ER binding and modulation of gene transcription. | Receptor binding leading to anti-inflammatory and immunosuppressive effects. ijdvl.com | Mimic or block endogenous estrogen action, often with tissue-specific effects. wikipedia.orgmdpi.com |

Contrasting Mechanism of Action with Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic (agonist) or anti-estrogenic (antagonist) activity. wikipedia.orgnih.gov This dual action is a key feature that distinguishes them from pure estrogen agonists like estradiol or, presumably, this compound. The mechanism of SERMs involves binding to estrogen receptors and inducing a specific conformational change in the receptor protein. nih.govresearchgate.net This altered shape influences the recruitment of co-activator or co-repressor proteins, leading to the differential regulation of gene expression in various tissues. nih.govdovepress.com

Well-known SERMs include tamoxifen (B1202) and raloxifene. wikipedia.org Tamoxifen, for example, acts as an antagonist in breast tissue, making it effective in the treatment of estrogen receptor-positive breast cancer. nih.govmdpi.com However, it acts as an agonist in the endometrium and bone. dovepress.com Raloxifene also has anti-estrogenic effects on the breast and estrogenic effects on bone but, unlike tamoxifen, it is an antagonist in the uterus. wikipedia.orgnih.gov

In contrast, this compound is expected to act primarily as an estrogen agonist, similar to its parent compound, estradiol. Upon binding to the estrogen receptor, it would likely induce a conformational change that favors the recruitment of co-activators, leading to the transcription of estrogen-responsive genes. While the chlorine substitution modifies its binding affinity, it is not expected to confer the tissue-selective agonist/antagonist profile characteristic of SERMs.

The interaction of SERMs with the estrogen receptor can also differ from that of estrogens. For instance, when tamoxifen's active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), binds to the estrogen receptor, one molecule of the ligand can dissociate from the receptor dimer as it binds to DNA. nih.gov The estradiol-liganded receptor, on the other hand, binds cooperatively to estrogen response elements (EREs) on the DNA. nih.gov

| Feature | This compound | Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen, Raloxifene) |

|---|---|---|

| Primary Action | Presumed Estrogen Agonist | Tissue-selective Agonist/Antagonist wikipedia.orgnih.gov |

| Receptor Conformation | Induces a conformation favoring co-activator binding. | Induces different conformations in different tissues, recruiting co-activators or co-repressors. nih.govdovepress.com |

| Tissue Specificity | Likely acts as an agonist in most estrogen-responsive tissues, with potency modulated by binding affinity. | Exhibits mixed agonist and antagonist effects depending on the target tissue. wikipedia.org |

| Example Clinical Application | Research compound | Treatment of breast cancer (Tamoxifen), prevention and treatment of osteoporosis (Raloxifene). mdpi.comnih.gov |

Historical Context and Significant Research Milestones

Early Investigations into Halogenated Estrogen Synthesis

The initial explorations into the synthesis of halogenated estrogens were driven by a broader scientific curiosity about how the addition of halogen atoms to the steroid nucleus would influence biological activity. Early methods for the synthesis of A-ring halogenated estrogens, including 2-Chloroestradiol, often involved direct halogenation of the parent estrogen, estradiol (B170435). These reactions, however, were not without their challenges, as direct chlorination could lead to a mixture of products, including the 4-chloro isomer.

One of the fundamental approaches involved the direct treatment of estradiol with a chlorinating agent. The reactivity of the aromatic A-ring of estradiol makes it susceptible to electrophilic substitution. The hydroxyl group at the C3 position is an activating group, directing incoming electrophiles to the ortho (C2 and C4) positions. Consequently, early synthetic attempts often yielded a mixture of this compound and 4-Chloroestradiol (B1217851), necessitating purification to isolate the desired 2-chloro isomer. The efficiency and regioselectivity of these early chlorination reactions were often modest, prompting further research into more controlled synthetic routes.

| Synthesis Method | Description | Key Challenges |

| Direct Chlorination | Treatment of estradiol with a chlorinating agent. | Formation of isomeric byproducts (e.g., 4-Chloroestradiol), leading to purification difficulties. |

| Multi-step Synthesis | More complex routes involving protecting groups and specific reagents to achieve higher regioselectivity. | Increased number of reaction steps, potentially lowering overall yield. |

These early synthetic endeavors laid the groundwork for the production of this compound and other halogenated estrogens, making them available for biological evaluation and paving the way for a more nuanced understanding of their effects.

Evolution of Understanding of this compound's Biological Activity

Initial studies on the biological activity of this compound were primarily focused on its estrogenic potency. It was observed that the introduction of a chlorine atom at the 2-position of the estradiol molecule generally led to a decrease in estrogenic activity compared to the parent hormone. This reduction in potency was a crucial early finding, suggesting that modifications to the A-ring could significantly impact the interaction of the steroid with its biological target.

The understanding of this compound's biological activity evolved significantly with the advent of radiolabeling techniques and competitive binding assays. These methods allowed researchers to quantify the affinity of this compound for the estrogen receptor. Early binding studies confirmed that this compound indeed possessed a lower binding affinity for the estrogen receptor compared to estradiol. This provided a molecular basis for the observed decrease in its in vivo estrogenic effects.

| Era | Key Findings | Impact on Understanding |

| Early Bioassays | This compound exhibited lower estrogenic potency than estradiol. | Established that A-ring halogenation modulates biological activity. |

| Receptor Binding Assays | Quantified the lower binding affinity of this compound for the estrogen receptor. | Provided a mechanistic explanation for the reduced potency. |

These investigations were instrumental in establishing the structure-activity relationship for halogenated estrogens, demonstrating that the electronic and steric properties of the substituent at the 2-position play a critical role in receptor recognition and subsequent biological response.

Key Discoveries in Estrogen Receptor Subtype Specificity

A paradigm shift in the understanding of estrogen signaling, and consequently the biological activity of compounds like this compound, occurred with the discovery of a second estrogen receptor, termed estrogen receptor beta (ERβ), in the mid-1990s. nih.govahajournals.orgfisiogenomica.commdpi.com Prior to this, it was believed that all estrogenic effects were mediated by a single receptor, now known as estrogen receptor alpha (ERα). fisiogenomica.commdpi.com

The identification of ERβ, which is encoded by a separate gene from ERα, revealed a more complex and nuanced system of estrogen signaling. mdpi.com While both ERα and ERβ bind estradiol with high affinity, they exhibit distinct tissue distribution and can mediate different, and sometimes opposing, biological effects. nih.govfisiogenomica.com

Subsequent research focused on determining the binding affinities of various estrogenic compounds, including this compound, for the two receptor subtypes. Studies revealed that most estrogenic compounds, including many halogenated derivatives, bind to both ERα and ERβ with a similar order of preference, although the absolute affinities can differ. nih.gov For many ligands, the structural modifications that reduce affinity for ERα also tend to reduce affinity for ERβ.

The development of subtype-selective ligands became a major goal in medicinal chemistry, as it offered the potential to target specific estrogenic pathways with greater precision. While this compound itself is not considered a highly selective ligand for either ERα or ERβ, the study of its interactions with both receptor subtypes contributed to the broader understanding of the structural features that govern subtype selectivity. The subtle differences in the ligand-binding pockets of ERα and ERβ, arising from variations in their amino acid sequences, are the basis for this selectivity.

| Receptor Subtype | Key Characteristics |

| Estrogen Receptor Alpha (ERα) | The first identified estrogen receptor, playing a key role in the development and function of female reproductive tissues. fisiogenomica.com |

| Estrogen Receptor Beta (ERβ) | Discovered in the 1990s, it has a distinct tissue distribution and can mediate different biological effects compared to ERα. nih.govahajournals.orgfisiogenomica.commdpi.com |

Future Research Directions and Theoretical Applications

Exploration of Underexplored Molecular Targets and Pathways

While the primary molecular targets of 2-Chloroestradiol are the estrogen receptors (ERα and ERβ), its full spectrum of biological activity may involve other cellular components. Research into related C2-substituted estradiol (B170435) analogs, such as 2-methoxyestradiol (B1684026), has revealed interactions with targets beyond the estrogen receptor, notably the microtubule network. For instance, 2-methoxyestradiol has been shown to inhibit tubulin polymerization, a mechanism distinct from its hormonal activity. nih.gov

Future research should systematically investigate whether this compound exhibits similar "off-target" effects. The introduction of a chlorine atom at the C2 position could confer unique binding properties, potentially allowing it to interact with a novel set of proteins or influence cellular pathways not traditionally associated with estrogens. Investigating its impact on tubulin dynamics, kinase signaling cascades, and other cellular proliferation pathways is a logical next step. nih.gov Such studies would clarify its mechanism of action and could identify new therapeutic applications for this halogenated estrogen.

Development of Advanced Computational Models for Prediction

The use of computational modeling is crucial for accelerating drug discovery and understanding molecular interactions. nih.gov For this compound, the development of advanced computational models could predict its biological activity, binding affinity, and potential toxicities. Machine learning algorithms, such as support vector machines (SVM), random forest, and deep convolutional neural networks (CNNs), can be trained on existing data from steroidal compounds to build predictive models. mdpi.comnih.gov

These models could be employed to:

Predict Binding Affinity: Develop quantitative structure-activity relationship (QSAR) models to predict the binding affinity of novel this compound analogs for various receptor subtypes.

Virtual Screening: Screen large virtual libraries of compounds to identify novel analogs with potentially enhanced activity or improved selectivity. mdpi.com

Off-Target Prediction: Identify potential unintended binding partners for this compound, helping to anticipate mechanisms of action or potential side effects.

The development of robust, rigorously validated computational tools would streamline the design of next-generation analogs and prioritize experimental studies. mdpi.com

Potential as a Biochemical Probe for Estrogen Receptor Function

Biochemical probes are essential tools for studying the structure, function, and dynamics of biological molecules. nih.gov While other estradiol derivatives have been synthesized as fluorescent probes to investigate the estrogen receptor, this compound itself has potential utility in this area. nih.govnih.gov

The chlorine atom provides a unique chemical handle. It can alter the electronic properties of the phenolic A-ring, which may influence receptor binding kinetics and conformation. Furthermore, this compound could be radiolabeled (e.g., with ³⁶Cl) or serve as a scaffold for the attachment of fluorescent tags or biotin, creating high-affinity probes for various applications:

Receptor Occupancy Studies: Quantifying ER levels in different tissues and cellular compartments.

Structural Biology: Co-crystallization with the ER ligand-binding domain to provide high-resolution insights into the molecular interactions facilitated by the C2-chloro substitution.

Competitive Binding Assays: Using labeled this compound to screen for new compounds that bind to the estrogen receptor.

The development of this compound-based probes could provide a more nuanced understanding of estrogen receptor pharmacology.

Novel Synthetic Strategies for Advanced this compound Analogs

The synthesis of this compound analogs with tailored properties requires innovative and efficient chemical strategies. Future research in this area should focus on developing versatile synthetic routes that allow for precise modification of the steroidal core. Methodologies involving protective group strategies are central to achieving targeted modifications of specific hydroxyl groups on the estradiol scaffold. researchgate.net

Key areas for synthetic exploration include:

Site-Selective Halogenation: Developing more efficient and selective methods for introducing chlorine or other halogens at the C2 position and elsewhere on the steroid nucleus.

Derivatization of the A-Ring: Exploring reactions that modify the phenolic hydroxyl group or add other functional groups to the A-ring to modulate receptor affinity and selectivity.

Modification of the D-Ring: Synthesizing analogs with alterations at the C17 position to fine-tune biological activity, as has been done for other steroidal compounds.

These advanced synthetic approaches will enable the creation of a diverse library of this compound analogs, facilitating a deeper exploration of its structure-activity relationships.

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive, systems-level understanding of the biological effects of this compound, future preclinical research must integrate multi-omics data. nashbio.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the molecular changes induced by the compound. northeastern.edu

An integrated multi-omics workflow for this compound research could involve:

Transcriptomics (RNA-seq): Identifying genes whose expression is up- or down-regulated in response to this compound treatment, revealing the genetic pathways it modulates.

Proteomics: Quantifying changes in protein expression and post-translational modifications to understand how the compound affects cellular machinery.

Metabolomics: Analyzing shifts in metabolic pathways to uncover changes in cellular energy and biosynthesis.

By integrating these datasets, researchers can identify novel biomarkers for drug response, uncover complex biological networks, and better stratify patient populations in a precision medicine context. northeastern.edunih.gov This holistic approach is essential for translating basic scientific findings into clinically relevant applications. nih.gov

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloroestradiol for reproducibility in experimental settings?

- Methodological Answer : Follow standardized protocols for halogenation of estradiol derivatives. Key parameters include reaction temperature (20–25°C), stoichiometric control of chlorinating agents (e.g., SOCl₂ or Cl₂ gas), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 column, UV detection at 280 nm) and NMR (¹H/¹³C) .

- Example Table :

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Reaction Temperature | 20–25°C | Thermocouple monitoring |

| Chlorinating Agent | SOCl₂ (1.2 equiv) | Titration |

| Purity Threshold | ≥98% | HPLC/UV |

Q. What are the primary mechanisms of action of this compound in estrogen receptor binding assays?

- Methodological Answer : Use competitive binding assays (e.g., radiolabeled estradiol displacement) with ERα/ERβ isoforms. Assess binding affinity (IC₅₀) via nonlinear regression analysis. Include tamoxifen as a control for antagonism. Confirm specificity using ER-negative cell lines (e.g., MDA-MB-231) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., this compound-d₄) ensures accuracy. Optimize ionization parameters (ESI+ mode, 350°C source temperature). Validate limits of detection (LOD < 0.1 ng/mL) and matrix effects (recovery ≥85%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How should researchers design in vivo studies to differentiate this compound’s metabolic stability from endogenous estradiol?

- Methodological Answer : Use dual-isotope tracer techniques (³H-estradiol vs. ¹⁴C-2-Chloroestradiol) in rodent models. Monitor pharmacokinetics (AUC, t₁/₂) and metabolite profiling via hepatic microsomal assays. Apply compartmental modeling to assess clearance pathways .

Q. What statistical approaches resolve contradictions in this compound’s reported cytotoxic effects across studies?